molecular formula C10H14N2O B14822021 2-(Aminomethyl)-6-cyclopropoxyaniline

2-(Aminomethyl)-6-cyclopropoxyaniline

Cat. No.: B14822021
M. Wt: 178.23 g/mol
InChI Key: ALDXJNRNYAMGIZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-cyclopropoxyaniline is an organic compound that features an aniline core substituted with an aminomethyl group at the 2-position and a cyclopropoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-cyclopropoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of 2-cyclopropoxyaniline to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions, and automated systems can be used to control the addition of reagents and maintain optimal temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with Pd/C.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-6-cyclopropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    6-Cyclopropoxyaniline: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-6-methoxyaniline:

Uniqueness

2-(Aminomethyl)-6-cyclopropoxyaniline is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(aminomethyl)-6-cyclopropyloxyaniline

InChI

InChI=1S/C10H14N2O/c11-6-7-2-1-3-9(10(7)12)13-8-4-5-8/h1-3,8H,4-6,11-12H2

InChI Key

ALDXJNRNYAMGIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2N)CN

Origin of Product

United States

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